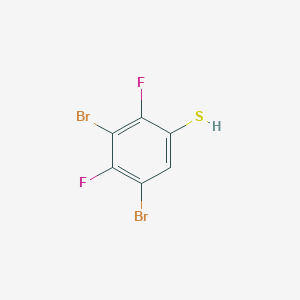

3,5-Dibromo-2,4-difluorothiophenol

Description

Significance of Halogenated Aromatic Thiols in Contemporary Chemical Research

Halogenated aromatic thiols are critical building blocks and intermediates in diverse areas of chemical research. The introduction of halogen atoms into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This "halogen effect" is a cornerstone of modern medicinal chemistry, where halogenated thiophenols and their derivatives are investigated for a range of therapeutic applications. ossila.com Thiol-containing compounds, in general, are recognized for their roles as antioxidants, metal chelators, and key components in enzyme inhibition. google.com

Beyond pharmaceuticals, these compounds are integral to materials science. Thiophene-based molecules, a related class of sulfur-containing heterocycles, are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic materials. bldpharm.com The incorporation of halogens, particularly fluorine, can lower the energy levels of molecular orbitals (HOMO/LUMO), enhance charge mobility, and promote favorable molecular ordering in thin films, which are desirable traits for advanced semiconductor applications. wikipedia.org Furthermore, the reactive thiol group provides a versatile handle for "click" chemistry reactions, enabling the straightforward construction of more complex molecular architectures. organic-chemistry.org

Contextualization of 3,5-Dibromo-2,4-difluorothiophenol within the Landscape of Polyhalogenated Thiophenol Derivatives

This compound is a distinct member of the polyhalogenated thiophenol family, featuring a dense arrangement of four halogen atoms on the benzene (B151609) ring. Its structure is notable for the presence of both heavy (bromine) and light (fluorine) halogens, which are expected to confer a unique combination of steric and electronic properties.

While specific experimental data for this compound is not widely available in foundational chemical literature, its synthesis can be logically projected from its known phenol (B47542) analog, 3,5-Dibromo-2,4-difluorophenol. sigmaaldrich.com A well-established and powerful method for converting phenols to thiophenols is the Newman-Kwart rearrangement. sigmaaldrich.comsigmaaldrich.com This process involves three key stages:

Thiocarbamoylation: The precursor phenol is reacted with a thiocarbamoyl chloride (such as N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form a stable O-aryl thiocarbamate intermediate.

Thermal Rearrangement: The O-aryl thiocarbamate is heated, typically to high temperatures (200-300 °C), causing an intramolecular migration of the aryl group from the oxygen to the sulfur atom. This rearrangement results in the formation of a thermodynamically more stable S-aryl thiocarbamate. sigmaaldrich.com

Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, usually under basic conditions (e.g., with aqueous sodium hydroxide), to cleave the carbamate (B1207046) group and yield the final thiophenol product. sigmaaldrich.com

The electronic nature of the aromatic ring significantly influences the rate of the Newman-Kwart rearrangement. Electron-withdrawing groups, such as the fluorine and bromine atoms present in this compound's precursor, generally facilitate the reaction by lowering the electron density of the ring. sigmaaldrich.com

To understand the properties of this compound, it is useful to compare it with related, well-documented compounds. The properties of its direct precursor and other difluorinated thiophenol isomers provide valuable context.

Interactive Table 1: Comparative Properties of this compound Precursor and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3,5-Dibromo-2,4-difluorophenol | 1803816-23-0 | C₆H₂Br₂F₂O | 307.89 | Precursor to the target thiophenol. sigmaaldrich.com |

| 2,4-Difluorothiophenol (B157739) | 1996-44-7 | C₆H₄F₂S | 146.16 | bp: 59 °C (20 mmHg); Density: 1.29 g/mL. |

| 3,4-Difluorothiophenol | 60811-24-7 | C₆H₄F₂S | 146.16 | bp: 169-170 °C; Density: 1.323 g/mL. |

| 3,5-Difluorothiophenol | 99389-26-1 | C₆H₄F₂S | 146.16 | bp: 155.8 °C; Density: 1.323 g/cm³. sigmaaldrich.com |

Academic Research Focus and Scope of the Outline

This article is focused exclusively on the chemical nature of this compound as understood through established principles of organic chemistry and data from related compounds. The scope is limited to its position within polyhalogenated thiophenol chemistry, the significance of this class of molecules in research, and its logical synthesis from known precursors. The discussion is based on a review of existing academic and patent literature concerning the synthesis, properties, and applications of halogenated aromatic thiols. The content herein does not extend to biological activity, safety data, or administrative guidelines, adhering strictly to a fundamental chemical perspective.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,4-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)6(10)4(8)5(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIARGJREZIHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2,4 Difluorothiophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The benzene ring of 3,5-Dibromo-2,4-difluorothiophenol is heavily substituted with electron-withdrawing halogen atoms and a weakly activating/deactivating thiol group. This substitution pattern significantly influences its susceptibility to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the single available hydrogen atom (at C6) is expected to be extremely challenging. Halogens are deactivating groups in EAS due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. csbsju.edulibretexts.orglibretexts.org While they are ortho-, para-directing, the positions on the ring of this compound are already substituted. The thiol group is generally considered a weak activating group, but in this heavily halogenated system, its activating effect is likely insufficient to overcome the strong deactivation by the four halogen substituents. Therefore, forcing conditions would be required for any electrophilic substitution to occur.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to EAS, the high degree of halogenation makes the aromatic ring of this compound a plausible candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. stackexchange.comyoutube.com The electron-withdrawing substituents are crucial for stabilizing this intermediate. youtube.comlibretexts.org

In this compound, a nucleophile could potentially substitute one of the halogen atoms. The relative reactivity of the halogens as leaving groups in SNAr is typically F > Cl > Br > I. stackexchange.comyoutube.comwyzant.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. stackexchange.comwyzant.com Therefore, it is predicted that a nucleophile would preferentially substitute one of the fluorine atoms over the bromine atoms.

| Halogen | Electronegativity | Inductive Effect | Leaving Group Ability in SNAr |

| Fluorine | 3.98 | Strong | Good |

| Bromine | 2.96 | Moderate | Poor |

Table 1: Comparison of Fluorine and Bromine as Substituents in Nucleophilic Aromatic Substitution

Transformations Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group that can undergo a variety of transformations.

Thiols are readily oxidized. Mild oxidation, often in the presence of air or a mild oxidizing agent, leads to the formation of the corresponding disulfide, bis(3,5-dibromo-2,4-difluorophenyl) disulfide. wikipedia.orgstackexchange.com This reaction is a common and often spontaneous process for thiophenols. wikipedia.org

Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the thiol group to the corresponding sulfonic acid, 3,5-dibromo-2,4-difluorobenzenesulfonic acid, or its corresponding sulfonyl halide under appropriate conditions. researchgate.net

| Oxidation Product | Oxidizing Agent | General Reaction Conditions |

| Disulfide | Air, I2, DMSO | Often spontaneous, can be facilitated by mild oxidants |

| Sulfonic Acid | H2O2, KMnO4 | Strong oxidizing conditions |

| Sulfonyl Halide | Halogen, water, oxidizing agent | Specific conditions for halogenation and oxidation |

Table 2: Predicted Oxidative Transformations of this compound

The thiol group is nucleophilic, and its conjugate base, the thiolate, is an even stronger nucleophile. youtube.comchemistrysteps.com This nucleophilicity allows it to participate in various addition reactions. For instance, it is expected to undergo Michael addition (a conjugate addition) to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgwikipedia.org In this reaction, the thiolate would act as the nucleophile, attacking the β-carbon of the unsaturated system.

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. researchgate.netnih.govuu.nlnih.govresearchgate.net It is anticipated that this compound could be coupled with aryl halides or other electrophilic partners in the presence of a suitable metal catalyst, such as palladium or copper, to form the corresponding thioethers. nih.govuu.nlresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (if applicable), and reductive elimination.

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The four halogen substituents on the benzene ring have a profound influence on the reactivity and selectivity of this compound.

Deactivation of the Aromatic Ring: As previously mentioned, the strong inductive electron-withdrawing effect of the four halogens significantly deactivates the ring towards electrophilic attack. csbsju.edulibretexts.org

Activation towards Nucleophilic Attack: Conversely, this electron withdrawal makes the ring more susceptible to nucleophilic aromatic substitution. youtube.comlibretexts.org

Directing Effects in SNAr: In a potential SNAr reaction, the higher electronegativity of fluorine makes it a better leaving group than bromine in this context, directing nucleophilic attack to the fluorinated positions. stackexchange.comwyzant.com

Influence on Thiol Acidity: The electron-withdrawing halogens will increase the acidity of the thiol proton compared to unsubstituted thiophenol, facilitating the formation of the thiolate anion.

In-depth Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not available, the mechanisms for the key transformations discussed above are well-established for related compounds.

SNAr Mechanism: The mechanism would involve the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. stackexchange.comyoutube.com The negative charge of this intermediate would be delocalized onto the electron-withdrawing substituents. The subsequent departure of a halide ion restores the aromaticity of the ring.

Thiol Oxidation to Disulfide: This often proceeds via a radical mechanism, particularly in the presence of a one-electron oxidant or light. The thiol is converted to a thiyl radical, which then dimerizes to form the disulfide.

Metal-Catalyzed C-S Coupling: The catalytic cycle for a palladium-catalyzed C-S coupling, for example, would typically involve:

Oxidative addition of an aryl halide to the Pd(0) catalyst.

Deprotonation of the thiophenol to form the thiolate.

Ligand exchange, where the thiolate replaces another ligand on the palladium center.

Reductive elimination of the thioether product, regenerating the Pd(0) catalyst.

Spectroscopic Characterization and Advanced Structural Elucidation in Chemical Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 3,5-Dibromo-2,4-difluorothiophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to confirm the substitution pattern on the aromatic ring and verify the compound's purity.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show two main signals: one for the thiol proton (-SH) and one for the single aromatic proton (H-6). The chemical shift of the thiol proton can vary depending on the solvent, concentration, and temperature but would typically appear as a broad singlet. The aromatic proton at the C-6 position would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The integration of these signals would confirm the presence of one of each type of proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals would be expected for the six carbons of the benzene (B151609) ring. The chemical shifts of these carbons would be influenced by the attached substituents (Br, F, and SH). Carbons bonded to the highly electronegative fluorine atoms would exhibit large C-F coupling constants, which would be observable in the spectrum and aid in their assignment.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly crucial for fluorinated compounds. The spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-4 positions. The chemical shifts and the coupling between these two fluorine atoms (⁴JFF) would provide definitive evidence for their relative positions on the aromatic ring.

Interactive Data Table: Expected NMR Data Parameters for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -SH | Not Available | s (broad) | |

| ¹H | H-6 | Not Available | m | |

| ¹³C | C-1 (C-SH) | Not Available | m | |

| ¹³C | C-2 (C-F) | Not Available | d | J(C-F) |

| ¹³C | C-3 (C-Br) | Not Available | m | |

| ¹³C | C-4 (C-F) | Not Available | d | J(C-F) |

| ¹³C | C-5 (C-Br) | Not Available | m | |

| ¹³C | C-6 (C-H) | Not Available | d | J(C-H) |

| ¹⁹F | F-2 | Not Available | d | ⁴J(F-F) |

| ¹⁹F | F-4 | Not Available | d | ⁴J(F-F) |

Note: Specific chemical shift and coupling constant values are not available in published literature.

Utilization of High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₆H₂Br₂F₂S.

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a cluster of peaks for the molecular ion (M⁺) with a specific intensity distribution (approximately 1:2:1 for M⁺, [M+2]⁺, and [M+4]⁺). The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with enough accuracy to distinguish the molecular formula of the target compound from other possible combinations of atoms with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of aromatic thiols can occur through various pathways, including the loss of the thiol group or halogen atoms. Analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [C₆H₂⁷⁹Br₂F₂S]⁺ | Not Available | Molecular ion with two ⁷⁹Br isotopes |

| [C₆H₂⁷⁹Br⁸¹BrF₂S]⁺ | Not Available | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [C₆H₂⁸¹Br₂F₂S]⁺ | Not Available | Molecular ion with two ⁸¹Br isotopes |

| Fragment Ions | Not Available | Resulting from the loss of Br, F, S, or other neutral fragments |

Note: Specific m/z values are dependent on the exact masses of the isotopes and are not available from experimental data.

Analysis via Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H and C-S stretching vibrations, as well as vibrations associated with the substituted benzene ring. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibration would be observed above 3000 cm⁻¹. The C-F and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹. The pattern of absorption bands in the fingerprint region is unique to the molecule and can be used for identification purposes.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The S-H and C-S stretching vibrations are often more prominent in Raman spectra than in IR spectra. researchgate.net Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically give rise to strong Raman signals. acs.org The combination of IR and Raman data would allow for a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| S-H Stretch | 2550-2600 | IR, Raman | Weak (IR), Medium (Raman) |

| Aromatic C-H Stretch | >3000 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Medium to Strong |

| C-F Stretch | 1100-1300 | IR | Strong |

| C-Br Stretch | 500-700 | IR, Raman | Medium |

| C-S Stretch | 600-800 | IR, Raman | Medium |

Note: Specific wavenumber values are not available from experimental data.

X-ray Crystallography for Precise Solid-State Structural Determination of this compound and Its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the substitution pattern on the benzene ring and provide insights into the intermolecular interactions, such as hydrogen bonding involving the thiol group, in the solid state.

The resulting crystal structure would serve as the ultimate proof of the compound's identity and would be invaluable for understanding its physical and chemical properties. While no crystal structure for this compound is currently available in the Cambridge Structural Database, the technique remains the gold standard for solid-state structural elucidation.

Theoretical and Computational Chemistry Studies on 3,5 Dibromo 2,4 Difluorothiophenol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of compounds like 3,5-Dibromo-2,4-difluorothiophenol. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, particularly near the electron-withdrawing halogen substituents, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability, with a larger gap suggesting higher stability.

Charge Distribution and Electrostatic Potential: The presence of four halogen atoms (two bromine and two fluorine) and a thiol group significantly influences the charge distribution on the benzene (B151609) ring. The highly electronegative fluorine atoms, along with the bromine atoms, create regions of negative electrostatic potential, while the thiol group and the carbon atoms of the ring will have varying degrees of positive or negative charge. An electrostatic potential map would likely show a negative potential around the fluorine and bromine atoms and a less negative or slightly positive potential near the hydrogen of the thiol group.

Dipole Moment: The arrangement of the polar C-F, C-Br, and S-H bonds in a non-symmetrical fashion on the benzene ring will result in a net molecular dipole moment. The magnitude and direction of this dipole moment can be precisely calculated using quantum chemical methods and are dependent on the molecule's conformation.

Below is a table of predicted electronic properties for this compound based on calculations performed on similar molecules.

| Property | Predicted Value/Characteristic |

| HOMO Energy | Expected to be in the range of -6.0 to -7.0 eV |

| LUMO Energy | Expected to be in the range of -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Approximately 4.0 to 5.0 eV |

| Dipole Moment | Predicted to be in the range of 1.5 to 2.5 Debye |

| Electron Density | High on the sulfur and halogen atoms |

Computational Analysis of Reaction Mechanisms, Transition States, and Reaction Energetics

Reaction Mechanisms: For a substituted thiophenol like this, several reaction types are of interest. One key reaction is the dissociation of the S-H bond. Computational studies on substituted thiophenols have shown that electron-withdrawing groups, such as halogens, can influence the S-H bond dissociation energy. researchgate.net The reaction of this compound with radicals is another important area of study. For instance, its reaction with hydroxyl radicals (•OH) or atomic oxygen (O(3P)) is likely to proceed via hydrogen abstraction from the thiol group to form a thiophenoxy radical. rsc.orgfigshare.com

Transition States and Reaction Energetics: The geometry and energy of transition states for reactions involving this compound can be calculated to determine the activation energy barriers. For the S-H bond cleavage, the transition state would involve the elongation of this bond. For reactions with radicals, the transition state would feature the partial formation of a new bond between the radical and the thiol hydrogen and the simultaneous breaking of the S-H bond. The energetics of these reactions, including the enthalpy and Gibbs free energy of reaction, can be computed to predict the spontaneity and feasibility of different reaction pathways. figshare.com

A hypothetical reaction coordinate diagram for the reaction of this compound with a hydroxyl radical is presented below.

| Reaction Coordinate | Description |

| Reactants | This compound + •OH |

| Transition State | [C6HBr2F2S-H---OH]‡ |

| Products | 3,5-Dibromo-2,4-difluorothiophenoxy radical + H2O |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are key to its interactions and properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational Analysis: The primary conformational freedom in this molecule is the rotation around the C-S bond, which determines the orientation of the thiol hydrogen relative to the benzene ring. Computational scans of the potential energy surface as a function of the C-C-S-H dihedral angle would reveal the most stable conformations. It is likely that the planar conformation, with the S-H bond in the plane of the benzene ring, is a low-energy state, potentially stabilized by weak intramolecular interactions.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time at a given temperature. An MD simulation of this compound in a solvent would show the fluctuations in bond lengths and angles, the rotation around the C-S bond, and the interactions with surrounding solvent molecules. These simulations can be used to calculate average properties and to understand how the molecule explores its conformational space.

The table below summarizes the expected findings from a conformational analysis.

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy |

| Planar Syn | ~0° | Likely a local minimum |

| Planar Anti | ~180° | Likely a local minimum |

| Non-planar | ~90° | Likely a transition state |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also instrumental in predicting and interpreting the spectroscopic data for this compound, which are essential for its experimental characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this molecule. The predicted shifts would be influenced by the electron-withdrawing effects of the halogen atoms. The ¹H NMR spectrum would show a signal for the thiol proton, and the ¹³C NMR spectrum would display distinct signals for the six carbon atoms of the benzene ring. The ¹⁹F NMR spectrum would provide information on the fluorine environments. Recent advancements in NMR of fluorinated compounds can aid in detailed characterization. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. Key predicted vibrational modes would include the S-H stretching frequency (typically around 2550-2600 cm⁻¹), C-S stretching, and various C-C stretching and C-H bending modes of the aromatic ring, as well as C-F and C-Br stretching frequencies.

Predicted key spectroscopic data for this compound are presented in the table below.

| Spectroscopic Parameter | Predicted Value/Range |

| ¹H NMR Chemical Shift (SH) | ~3.5 - 4.5 ppm |

| ¹³C NMR Chemical Shifts (Aromatic) | ~110 - 140 ppm |

| ¹⁹F NMR Chemical Shifts | Highly dependent on reference and solvent |

| S-H Vibrational Frequency (IR) | ~2570 cm⁻¹ |

| C-S Vibrational Frequency (IR) | ~700 - 750 cm⁻¹ |

Applications in Advanced Organic Synthesis and Catalysis

Role as a Versatile Precursor or Building Block for the Construction of Complex Organic Molecules

There is no available scientific literature that describes the use of 3,5-Dibromo-2,4-difluorothiophenol as a precursor or building block in the synthesis of complex organic molecules. The unique combination of bromine and fluorine atoms at specific positions on the thiophenol ring could theoretically offer distinct reactivity and opportunities for selective functionalization. However, no studies have been published that explore or establish this potential.

Utility in Diverse C-S Bond Formation Reactions within Organic Synthesis

A thorough search of chemical literature did not yield any examples of this compound being utilized in C-S bond formation reactions. While thiophenols are generally important reagents in cross-coupling reactions to form thioethers, the specific reactivity and utility of this polyhalogenated derivative have not been reported.

Applications in the Preparation of Novel Sulfur-Containing Heterocyclic Compounds

There are no documented applications of this compound in the synthesis of sulfur-containing heterocyclic compounds. The synthesis of heterocycles is a significant area of organic chemistry, and while other thiophenols are commonly used, this specific compound has not been featured in any published synthetic routes.

Contributions to Ligand Design in Organometallic Chemistry and Homogeneous Catalysis

No research has been published on the design or application of ligands derived from this compound for organometallic chemistry or homogeneous catalysis. The electronic and steric properties imparted by the four halogen substituents could potentially lead to novel ligand behavior, but this has not been explored in the available literature.

Investigation of Stereoselective Transformations Involving this compound Derivatives

The scientific literature contains no investigations into stereoselective transformations involving derivatives of this compound. Such studies would be contingent on the synthesis and characterization of the parent compound and its derivatives, which have not been reported.

Potential and Emerging Applications in Materials Science and Functional Materials

Incorporation into Polymer Architectures and Advanced Polymeric Materials

The presence of multiple reactive sites on the 3,5-Dibromo-2,4-difluorothiophenol molecule opens up several avenues for its incorporation into polymer structures, leading to materials with tailored properties. The bromine atoms, thiol group, and fluorine substituents can all play distinct roles in polymerization and in defining the characteristics of the final polymer.

One of the most promising applications is in the synthesis of polythiophenes , a class of conducting polymers with significant interest in organic electronics. The bromine atoms on the thiophenol ring can act as leaving groups in cross-coupling reactions, such as Grignard metathesis (GRIM) or Stille polymerization, which are common methods for synthesizing polythiophenes from dibrominated thiophene (B33073) monomers. The resulting polymers would feature a poly(phenylene sulfide) backbone with fluorine substituents, which are known to influence the electronic properties of conjugated polymers. Fluorination can lower both the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic solar cells and transistors.

The thiol group offers another route to polymerization through thiol-ene reactions . This type of "click chemistry" involves the radical-initiated addition of a thiol to a double bond, providing a highly efficient and versatile method for creating cross-linked polymer networks or for post-polymerization functionalization. This compound could be reacted with multifunctional alkenes to form highly cross-linked thermosets. The presence of bromine and fluorine atoms in these networks could enhance their thermal stability and flame retardancy.

Furthermore, the thiol group can participate in the formation of polythioesters . These polymers are analogous to polyesters but with sulfur atoms replacing oxygen in the polymer backbone. Polythioesters are gaining attention as materials with unique thermal and optical properties, as well as potential for degradability. This compound could be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce aromatic polythioesters. The halogen substituents would be expected to impart high thermal stability and chemical resistance to these materials.

The incorporation of fluorine and bromine into the polymer backbone can significantly impact the material's properties. Fluorine atoms are known to increase thermal stability, chemical resistance, and hydrophobicity, while lowering the surface energy of polymers. Bromine atoms, on the other hand, are well-known for their flame-retardant properties. A polymer containing both elements could therefore exhibit a desirable combination of these properties, making it suitable for high-performance applications, such as in the aerospace and electronics industries.

For instance, fluorothiophenyl modified membranes are being explored for gas separation applications. The fluorine content can enhance the gas permeability and selectivity of the membrane. While direct use of this compound in this context is not reported, its derivatives could potentially be used to create membranes with tailored gas transport properties.

Table 1: Potential Polymerization Strategies for this compound and Potential Properties of the Resulting Polymers

| Polymerization Method | Reactive Groups Involved | Potential Polymer Type | Potential Properties |

|---|---|---|---|

| Cross-coupling (e.g., GRIM, Stille) | Bromo groups | Fluorinated Poly(phenylene sulfide) | Electrical conductivity, altered electronic properties due to fluorine |

| Thiol-ene Reaction | Thiol group | Cross-linked Polythioether | High thermal stability, flame retardancy |

| Polycondensation | Thiol group | Aromatic Polythioester | High thermal stability, chemical resistance, unique optical properties |

Role in Surface Chemistry and the Formation of Self-Assembled Monolayers (SAMs)

The thiol group in this compound makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and copper. SAMs are highly ordered molecular layers that spontaneously form when a substrate is exposed to a solution of the desired molecule. The strong affinity of sulfur for these metals leads to the formation of a stable metal-thiolate bond, which anchors the molecules to the surface.

The properties of the resulting monolayer are largely determined by the terminal groups of the molecules and the intermolecular interactions between them. In the case of this compound, the fluorinated and brominated benzene (B151609) ring would form the outer surface of the SAM. The high electronegativity of the fluorine atoms is expected to create a surface with very low energy, leading to hydrophobic and oleophobic properties . This could be useful for creating anti-fouling or self-cleaning surfaces.

The presence of both fluorine and bromine atoms would also influence the packing density and stability of the SAM. The size and electronegativity of the halogen substituents have been shown to affect the ordering of thiophenol-based SAMs. The interplay between these substituents in this compound could lead to unique surface properties.

The wettability of a surface is a key parameter that can be tailored using SAMs. The contact angle of water on a surface is a measure of its hydrophobicity. Fluorinated SAMs are known to exhibit high water contact angles. While the specific contact angle for a SAM of this compound has not been reported, we can infer its potential properties by comparing with other halogenated thiophenols.

Table 2: Comparison of Water Contact Angles for Self-Assembled Monolayers of Different Thiophenol Derivatives on Gold Surfaces

| Molecule | Water Contact Angle (θ) | Surface Character |

|---|---|---|

| Thiophenol | ~70° | Moderately Hydrophobic |

| 4-Fluorothiophenol | ~80° | Hydrophobic |

| 4-Bromothiophenol | ~85° | Hydrophobic |

| Pentafluorothiophenol | >110° | Highly Hydrophobic (Superhydrophobic) |

| Hypothetical this compound | Expected to be high | Potentially Highly Hydrophobic |

The stability of SAMs is crucial for their practical applications. The strength of the gold-sulfur bond provides a robust anchor, but the long-term stability can be affected by factors such as temperature and the chemical environment. The halogen atoms in the SAM of this compound could potentially enhance its thermal and chemical stability.

Integration into Electronic and Optoelectronic Materials

As mentioned in the context of polymer architectures, the electronic properties of this compound make it an interesting candidate for use in electronic and optoelectronic materials. The introduction of fluorine atoms into conjugated organic molecules is a well-established strategy for tuning their electronic energy levels.

Polymers derived from this compound, such as fluorinated poly(phenylene sulfide)s, could function as organic semiconductors . The electron-withdrawing nature of the fluorine atoms would be expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This can be advantageous for several reasons:

Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to better stability in air.

Tuning of Energy Levels: The ability to tune the HOMO and LUMO levels is crucial for optimizing the performance of organic electronic devices, such as organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs) . In OPVs, for example, the energy levels of the donor and acceptor materials need to be carefully matched to ensure efficient charge separation and transport.

N-type Conduction: The strong electron-withdrawing effect of the fluorine atoms could potentially lead to materials with n-type (electron-transporting) semiconductor properties, which are less common than p-type (hole-transporting) materials but are essential for the fabrication of complementary circuits and efficient OPVs.

In addition to polymers, discrete oligomers or small molecules based on this compound could also find applications in organic electronics. These materials could be used as active layers in organic field-effect transistors (OFETs) or as host materials in OLEDs. The bromine atoms could also be used as reactive handles for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Applications in Nanomaterial Synthesis

The thiol group of this compound makes it an excellent ligand for the stabilization of nanoparticles , particularly noble metal quantum clusters (QCs). Thiolate ligands are widely used to passivate the surface of nanoparticles, preventing their aggregation and controlling their size and shape during synthesis.

The use of this compound as a ligand would result in nanoparticles with a surface coating of fluorinated and brominated aromatic groups. This could have several interesting consequences:

Solubility and Dispersibility: The halogenated surface could alter the solubility and dispersibility of the nanoparticles, allowing them to be processed in a wider range of solvents.

Electronic Properties: The electron-withdrawing nature of the ligands could influence the electronic properties of the metal core, potentially affecting their optical and catalytic properties.

Further Functionalization: The bromine atoms on the ligand shell could serve as reactive sites for post-synthesis modification of the nanoparticles. This would allow for the covalent attachment of other molecules, such as polymers, biomolecules, or dyes, to the nanoparticle surface, creating multifunctional hybrid nanomaterials.

For example, gold or silver nanoparticles stabilized with this compound could be used as building blocks for the creation of more complex nanostructures. The bromo groups could be used to link the nanoparticles together through cross-coupling reactions, leading to the formation of nanoparticle assemblies with interesting collective properties.

Development of Advanced Sensing Applications Utilizing Thiophenol Derivatives

Thiophenol derivatives are widely used in the development of chemical and biological sensors, and this compound could offer some unique advantages in this area. One of the most promising sensing platforms is Surface-Enhanced Raman Spectroscopy (SERS) .

SERS is a highly sensitive analytical technique that relies on the enhancement of the Raman signal of molecules adsorbed on or near the surface of nanostructured noble metals. The ability of this compound to form stable SAMs on gold and silver surfaces makes it an excellent candidate for SERS-based sensing.

The molecule itself would have a unique Raman spectrum, with characteristic peaks corresponding to the vibrations of the C-Br, C-F, and C-S bonds, as well as the aromatic ring. This intrinsic signal could be used for direct detection or as a reference signal in more complex sensing schemes.

More importantly, the SAM of this compound could be used as a platform for the detection of other analytes. The fluorinated and brominated surface could exhibit specific interactions with certain target molecules, leading to their preconcentration on the SERS-active surface and a corresponding enhancement of their Raman signal.

Furthermore, the bromine atoms on the SAM could be used to covalently attach receptor molecules, such as antibodies or DNA aptamers, to the surface. This would create a highly specific sensor for the detection of biological targets. The SERS signal of the underlying this compound monolayer could be used to monitor the binding event.

Future Perspectives and Research Challenges for 3,5 Dibromo 2,4 Difluorothiophenol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 3,5-Dibromo-2,4-difluorothiophenol will necessitate a departure from traditional, often harsh, synthetic methodologies. A primary research challenge will be the development of greener synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents. Key areas of focus will include:

Catalytic C-H Activation: Investigating the direct, selective bromination and thiolation of a 1,3-difluorobenzene (B1663923) precursor would represent a significant advancement in atom economy.

Flow Chemistry: Utilizing microreactor technology could enable safer handling of potentially hazardous reagents and intermediates, improve reaction control, and allow for more efficient and scalable synthesis.

Alternative Solvents: Exploring the use of supercritical fluids, ionic liquids, or bio-based solvents could drastically reduce the environmental impact of the synthesis process.

Renewable Starting Materials: A long-term goal will be to devise synthetic routes that begin from renewable feedstocks, moving away from petroleum-based starting materials.

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

The interplay of the thiol group with the electron-deficient aromatic ring, substituted with both fluorine and bromine atoms, opens the door to a wide array of novel chemical transformations. Research in this area will likely focus on:

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group is a prime candidate for participation in highly efficient and selective click reactions, enabling the straightforward synthesis of complex molecules.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide range of functional groups and the construction of novel polymers and materials.

Nucleophilic Aromatic Substitution (SNAr): The high degree of halogenation on the benzene (B151609) ring makes it susceptible to SNAr reactions, where the fluorine or bromine atoms could be displaced by various nucleophiles, leading to a diverse library of derivatives.

Oxidative Chemistry of the Thiol Group: The oxidation of the thiol to sulfonyl halides or sulfonic acids would provide access to a different class of compounds with potentially unique properties and applications.

Advancements in Computational Modeling for Predictive Design and Property Optimization

Computational chemistry will be an indispensable tool in accelerating the research and development of this compound-based molecules. Predictive modeling can guide experimental efforts and provide deep insights into the compound's behavior. Future computational work should focus on:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties (such as HOMO/LUMO levels), and reaction mechanisms. This will be crucial for understanding the compound's reactivity and designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: To correlate the structural features of derivatives with their biological activities or material properties, enabling the rational design of new compounds with optimized characteristics.

Molecular Dynamics (MD) Simulations: To study the behavior of polymers or materials incorporating the this compound unit, providing insights into their conformational dynamics and interactions with other molecules.

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique electronic and structural features of this compound suggest its potential utility in a variety of high-tech applications. Future research should explore its incorporation into:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the fluorine and sulfur atoms can influence charge transport and device stability.

Advanced Polymers: The synthesis of polymers containing this unit could lead to materials with high refractive indices, enhanced thermal stability, and specific gas permeability properties.

Pharmaceutical and Agrochemical Discovery: The presence of fluorine and bromine atoms can significantly impact the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The thiol group also provides a handle for conjugation to other molecules.

Self-Assembled Monolayers (SAMs): The thiophenol moiety can form strong bonds with gold and other metal surfaces, making it a candidate for creating well-ordered SAMs for applications in nanoscience and biosensors.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

Realizing the full potential of this compound will require a collaborative effort across multiple scientific disciplines. Future progress will be significantly enhanced through:

Partnerships between Synthetic and Computational Chemists: To create a feedback loop where computational predictions guide experimental work, and experimental results refine computational models.

Collaboration with Materials Scientists and Engineers: To design and fabricate novel materials and devices based on this compound and to characterize their performance.

Engagement with Biologists and Pharmacologists: To screen new derivatives for potential therapeutic or agrochemical applications and to understand their mechanisms of action.

Open Science Initiatives: The sharing of synthetic protocols, characterization data, and computational models will be crucial for accelerating progress in this emerging area of research.

Q & A

Q. What are the established synthetic routes for 3,5-Dibromo-2,4-difluorothiophenol, and what experimental parameters are critical for optimizing yield?

- Methodology : The synthesis typically involves sequential halogenation and functionalization. For bromination, HBr or Br₂ in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–5°C) ensures regioselectivity. Fluorination via nucleophilic aromatic substitution (e.g., using KF/CuI in DMF at 120°C) requires precise stoichiometry to avoid over-fluorination. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is recommended. Key Parameters : Reaction temperature, stoichiometry of halogenating agents, and solvent polarity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) and confirms dihedral angles between substituents. Crystallographic data should be compared to IUCr standards .

- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ ~−110 to −160 ppm for aromatic F), while ¹H NMR identifies thiophenol proton (δ ~3–4 ppm, broad).

- IR spectroscopy : Confirms S-H stretch (~2550 cm⁻¹) and C-Br/C-F vibrations .

Q. What safety protocols are essential when handling this compound due to its reactive thiol group and halogen substituents?

- Methodology :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.

- PPE: Nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage: Under nitrogen at −20°C in amber glass to minimize light- or moisture-induced degradation .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., halogen bonding, π-stacking) influence the crystallographic packing of this compound?

- Methodology : Analyze X-ray diffraction data for short contacts:

- Br⋯Br interactions (distance ~3.4–3.6 Å) contribute to dense packing.

- C-H⋯π interactions between aromatic rings (distance ~2.8 Å) stabilize layered structures.

- Compare to related compounds (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) to identify packing trends .

Q. What is the electronic impact of bromine and fluorine substituents on the aromatic ring’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- DFT calculations : Quantify electron-withdrawing effects (F: −I, Br: −I/+M) using Mulliken charges or Fukui indices.

- Experimental validation: Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄) using aryl boronic acids. Bromine’s ortho/para-directing nature may dominate over fluorine’s meta-directing effects .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives as enzyme inhibitors?

- Methodology :

- Docking simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cytochrome P450).

- QSAR analysis : Correlate substituent electronegativity (F, Br) with inhibitory potency.

- Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What are the challenges in analyzing contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.